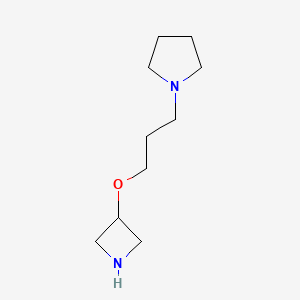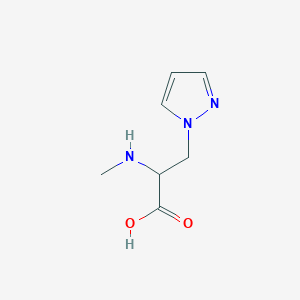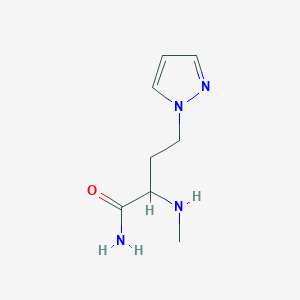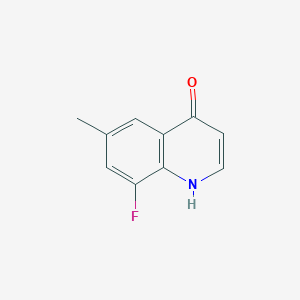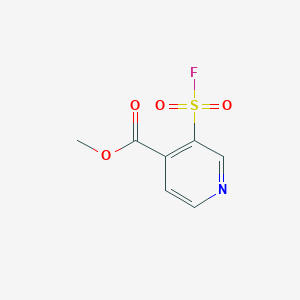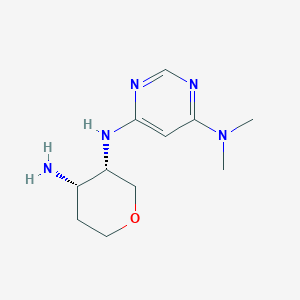
N4-((3S,4S)-4-Aminotetrahydro-2H-pyran-3-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine is a synthetic compound with a complex molecular structure It is characterized by the presence of an aminooxane ring and a dimethylpyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the aminooxane ring and the subsequent attachment of the dimethylpyrimidine group. Common reagents used in these reactions include amines, pyrimidines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of efficient catalysts and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds .
Applications De Recherche Scientifique
rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine include:
- rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate
- rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
- rac-(3R,4R)-1-amino-6-oxabicyclo[3.2.1]octane-3,4-diol hydrochloride
Uniqueness
What sets rac-N6-[(3R,4R)-4-aminooxan-3-yl]-N4,N4-dimethylpyrimidine-4,6-diamine apart from these similar compounds is its unique combination of the aminooxane ring and the dimethylpyrimidine moiety.
Propriétés
Formule moléculaire |
C11H19N5O |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
6-N-[(3S,4S)-4-aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H19N5O/c1-16(2)11-5-10(13-7-14-11)15-9-6-17-4-3-8(9)12/h5,7-9H,3-4,6,12H2,1-2H3,(H,13,14,15)/t8-,9+/m0/s1 |
Clé InChI |
GSYTVRKWDJIQJY-DTWKUNHWSA-N |
SMILES isomérique |
CN(C)C1=NC=NC(=C1)N[C@@H]2COCC[C@@H]2N |
SMILES canonique |
CN(C)C1=NC=NC(=C1)NC2COCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)

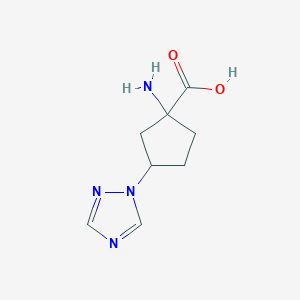
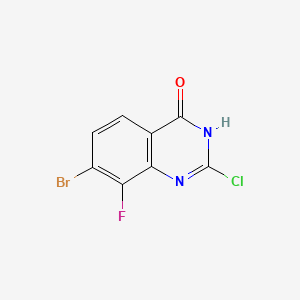
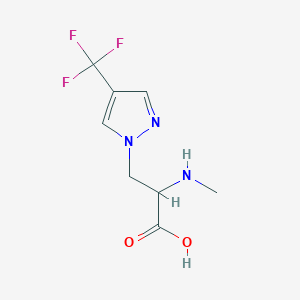
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
